4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide
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Overview
Description
4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Amidation Reaction: The final step involves the amidation reaction where the indazole derivative is reacted with butanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and tuberculosis.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) enzyme, reducing inflammation . The trifluoromethyl group enhances its binding affinity to the target proteins, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-trifluoro-N-(1H-indazol-6-yl)acetamide
- 4,4,4-trifluoro-N-(1H-indazol-6-yl)propionamide
- 4,4,4-trifluoro-N-(1H-indazol-6-yl)pentanamide
Uniqueness
4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide is unique due to its specific trifluoromethyl group and butanamide moiety, which confer enhanced chemical stability and biological activity compared to its analogs. The presence of the trifluoromethyl group increases its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4,4,4-trifluoro-N-(1H-indazol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)4-3-10(18)16-8-2-1-7-6-15-17-9(7)5-8/h1-2,5-6H,3-4H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOUTXOBKWQWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCC(F)(F)F)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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